molecular formula C17H18O4S B12584876 Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- CAS No. 648957-13-5

Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-

Cat. No.: B12584876
CAS No.: 648957-13-5
M. Wt: 318.4 g/mol
InChI Key: SAXJBHJESNBYRN-UHFFFAOYSA-N
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Description

Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- is an organic compound with a complex structure that includes methoxy and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the methylation of hydroxybenzaldehyde derivatives followed by the introduction of the thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and thioether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as thiols and amines can be used under basic conditions to replace the methoxy or thioether groups.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The methoxy and thioether groups can also influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2,5-dimethoxy-: Lacks the thioether group, making it less reactive in certain substitution reactions.

    Benzaldehyde, 3,4-dimethoxy-: Has a different substitution pattern on the aromatic ring, leading to different chemical properties and reactivity.

    Benzaldehyde, 2,4-dimethoxy-: Similar structure but with different positions of the methoxy groups, affecting its reactivity and applications.

Uniqueness

Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]- is unique due to the presence of both methoxy and thioether groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

648957-13-5

Molecular Formula

C17H18O4S

Molecular Weight

318.4 g/mol

IUPAC Name

2,5-dimethoxy-4-[(3-methoxyphenyl)methylsulfanyl]benzaldehyde

InChI

InChI=1S/C17H18O4S/c1-19-14-6-4-5-12(7-14)11-22-17-9-15(20-2)13(10-18)8-16(17)21-3/h4-10H,11H2,1-3H3

InChI Key

SAXJBHJESNBYRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C=C(C(=C2)OC)C=O)OC

Origin of Product

United States

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